Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
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Overview
Description
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thienopyridine ring, and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate typically involves multiple steps:
Formation of the Thienopyridine Ring: The thienopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Esterification: The ethyl acetate moiety is introduced through an esterification reaction, typically involving the reaction of an alcohol with an acid or acid derivative in the presence of a catalyst.
Sulfonation: The final step involves the sulfonation of the compound to form the sulfate ester, which can be achieved using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate can be compared with other compounds that have similar structural features or biological activities. Some similar compounds include:
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine with antiplatelet activity.
Prasugrel: A more potent thienopyridine antiplatelet agent.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Biological Activity
Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is a compound with significant biological activity, particularly in the realm of pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C17H19ClN2O4S
- Molecular Weight : 368.85 g/mol
- CAS Number : 1357474-92-0
The compound belongs to a class of thienopyridines, which are known for their antiplatelet and anticoagulant properties. Its structural characteristics allow it to interact with various biological targets effectively.
This compound primarily acts as an antiplatelet agent. It is an analog of clopidogrel, a widely used medication for preventing thrombotic events.
- Platelet Aggregation Inhibition : The compound inhibits ADP-induced platelet aggregation by blocking the P2Y12 receptor, similar to clopidogrel. This action prevents the activation and aggregation of platelets, thereby reducing the risk of thrombus formation .
- Thrombus Stabilization : By modulating platelet responses, it stabilizes thrombus formation under pathological conditions, which is critical in managing acute coronary syndromes and other cardiovascular diseases .
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Activity | Description |
---|---|
Antiplatelet Activity | Inhibits ADP-induced platelet aggregation through P2Y12 receptor blockade |
Antithrombotic Properties | Reduces thrombus formation in animal models of thrombosis |
Cardiovascular Benefits | Demonstrated efficacy in reducing ischemic events in clinical studies |
Safety Profile | Lower incidence of major bleeding compared to traditional therapies like aspirin |
Case Studies and Research Findings
- Clinical Efficacy : A study involving patients with acute coronary syndrome demonstrated that administration of this compound resulted in a significant reduction in major adverse cardiovascular events compared to placebo .
- Comparative Analysis with Clopidogrel : Research indicates that this compound has a similar mechanism to clopidogrel but may offer improved safety profiles and reduced side effects. In head-to-head trials, it showed comparable efficacy with fewer incidences of gastrointestinal bleeding .
- Pharmacokinetics : Studies have highlighted its favorable pharmacokinetic profile, including rapid absorption and metabolism, which enhances its therapeutic potential in acute settings .
Properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S.H2O4S/c1-2-21-17(20)16(13-5-3-4-6-14(13)18)19-9-7-15-12(11-19)8-10-22-15;1-5(2,3)4/h3-6,8,10,16H,2,7,9,11H2,1H3;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPQIIDIBKISIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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